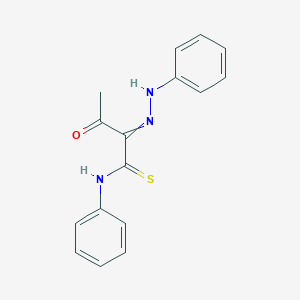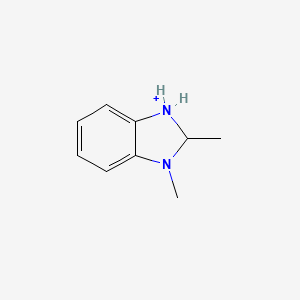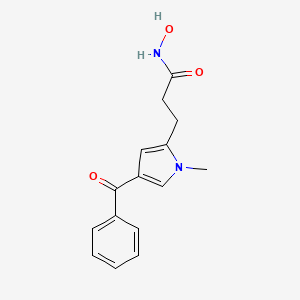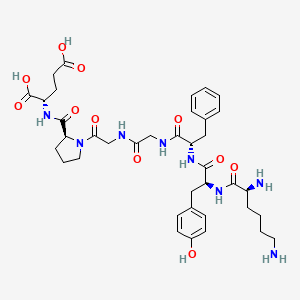
H-Asn-Val-Thr-Val-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Asn-Val-Thr-Val-OH is a peptide consisting of four amino acids: asparagine, valine, threonine, and valine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
准备方法
合成路线和反应条件
H-天冬酰胺-缬氨酸-苏氨酸-缬氨酸-OH 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:
树脂负载: 第一个氨基酸(天冬酰胺)连接到树脂上。
脱保护: 去除氨基酸上的保护基团以暴露反应性胺基。
偶联: 下一个氨基酸(缬氨酸)被活化并偶联到不断增长的肽链上。
重复: 对苏氨酸和最终的缬氨酸重复步骤 2 和 3。
裂解: 完成的肽从树脂上裂解并纯化。
SPPS 中常用的试剂包括 Fmoc 保护的氨基酸、HATU 或 DIC 等偶联剂以及哌啶等脱保护剂 .
工业生产方法
像 H-天冬酰胺-缬氨酸-苏氨酸-缬氨酸-OH 这样的肽的工业生产通常采用自动化肽合成器来扩大合成过程。这些机器可以有效地处理多个合成循环,确保高产率和纯度。 高效液相色谱 (HPLC) 常用于最终产品的纯化 .
化学反应分析
反应类型
H-天冬酰胺-缬氨酸-苏氨酸-缬氨酸-OH 可以进行各种化学反应,包括:
氧化: 苏氨酸残基可以被氧化形成羟基。
还原: 还原反应可以针对酰胺键,尽管这种情况不太常见。
取代: 氨基酸残基可以用其他官能团取代以改变肽的性质。
常用试剂和条件
氧化: 可以使用过氧化氢或间氯过氧苯甲酸 (mCPBA) 等试剂。
还原: 可以使用硼氢化钠 (NaBH4) 等还原剂。
主要产品
这些反应的主要产物取决于对肽进行的具体修饰。 例如,苏氨酸的氧化可以产生羟基化肽,而取代反应可以引入新的官能团 .
科学研究应用
H-天冬酰胺-缬氨酸-苏氨酸-缬氨酸-OH 在科学研究中有多种应用:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 用作酶研究的底物,特别是涉及蛋白酶的研究。
医药: 潜在的治疗应用,包括作为药物递送系统的组成部分。
工业: 用于开发基于肽的材料和涂层
作用机制
H-天冬酰胺-缬氨酸-苏氨酸-缬氨酸-OH 的作用机制取决于其特定的应用。在生物系统中,像这样的肽可以与酶、受体和其他蛋白质相互作用。天冬酰胺残基可以形成氢键,而缬氨酸和苏氨酸残基有助于肽的整体结构和稳定性。 这些相互作用可以影响各种分子途径和生物过程 .
与相似化合物的比较
H-天冬酰胺-缬氨酸-苏氨酸-缬氨酸-OH 可以与具有相似序列的其他肽进行比较:
H-天冬酰胺-亮氨酸-缬氨酸-脯氨酸-甲硫氨酸-缬氨酸-丙氨酸-苏氨酸-缬氨酸-OH: 这种肽具有额外的氨基酸,这可能会改变其生物活性及其稳定性.
H-缬氨酸-苏氨酸-精氨酸-酪氨酸-亮氨酸-苏氨酸-苯丙氨酸-丝氨酸-天冬酰胺-赖氨酸-丝氨酸-缬氨酸-亮氨酸-谷氨酰胺-OH: 一个更长的肽,具有不同的官能团,影响其相互作用和应用.
H-天冬酰胺-缬氨酸-苏氨酸-缬氨酸-OH 的独特性在于其特定的序列,可以针对特定的研究和工业应用进行定制。
相似化合物的比较
H-Asn-Val-Thr-Val-OH: can be compared to other peptides with similar sequences:
H-Asn-Leu-Val-Pro-Met-Val-Ala-Thr-Val-OH: This peptide has additional amino acids, which may alter its biological activity and stability.
H-Val-Thr-Arg-Tyr-Leu-Thr-Phe-Ser-Asn-Lys-Ser-Val-Leu-Gln-OH: A longer peptide with different functional groups, affecting its interactions and applications.
The uniqueness of This compound lies in its specific sequence, which can be tailored for particular research and industrial applications.
属性
CAS 编号 |
661491-81-2 |
|---|---|
分子式 |
C18H33N5O7 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O7/c1-7(2)12(21-15(26)10(19)6-11(20)25)16(27)23-14(9(5)24)17(28)22-13(8(3)4)18(29)30/h7-10,12-14,24H,6,19H2,1-5H3,(H2,20,25)(H,21,26)(H,22,28)(H,23,27)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1 |
InChI 键 |
VBFULANTTBWYBX-ZZEGJQGJSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N)O |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)





![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)

